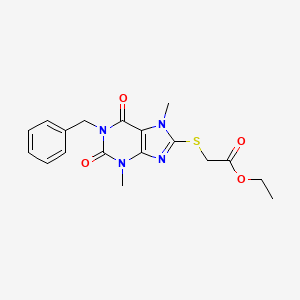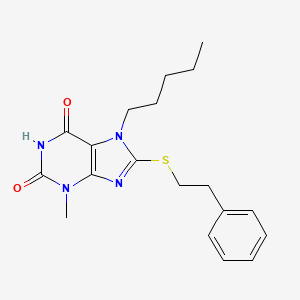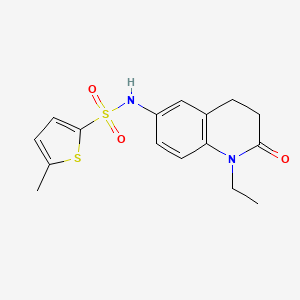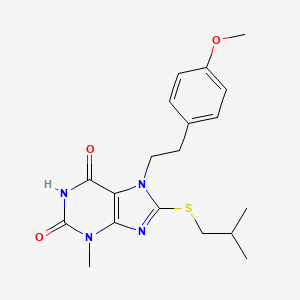![molecular formula C9H15ClN2O B2872332 [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride CAS No. 1864015-42-8](/img/structure/B2872332.png)
[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride: is a chemical compound with the molecular formula C9H14ClN2O . It is a derivative of hydrazine, featuring a methoxyphenyl group attached to the ethyl chain. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride typically involves the reaction of 4-methoxyphenylhydrazine with ethyl bromide in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride can undergo oxidation reactions to form corresponding or .
Reduction: It can be reduced to form or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
Azobenzenes: Formed through oxidation.
Amines: Formed through reduction.
Hydrazones: Formed through reduction or substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in the synthesis of heterocyclic compounds .
- Acts as an intermediate in the preparation of pharmaceutical compounds .
Biology:
- Investigated for its potential use in biochemical assays .
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential antimicrobial and antitumor properties.
- Used in the development of diagnostic agents .
Industry:
- Employed in the synthesis of dyes and pigments .
- Utilized in the production of agrochemicals .
Mecanismo De Acción
The mechanism of action of [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride involves its interaction with biological targets such as enzymes and receptors . The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways , resulting in the observed biological effects.
Comparación Con Compuestos Similares
- 4-Methoxyphenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine monohydrochloride
- p-Methoxyphenylhydrazine hydrochloride
- p-Methoxyphenylhydrazinium chloride
Uniqueness:
- The presence of the ethyl group in [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride distinguishes it from other similar compounds, potentially altering its reactivity and biological activity .
- The compound’s unique structure may confer specific interactions with biological targets, making it valuable for certain research applications .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)ethylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-7(11-10)8-3-5-9(12-2)6-4-8;/h3-7,11H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMLEFOAKXEJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,6-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2872249.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2872251.png)

![6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B2872256.png)



![N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2872261.png)
![5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2872262.png)

![4-ethyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2872265.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide](/img/structure/B2872272.png)
